STAT3 Selectivity Profile: Galiellalactone vs. Optimized Galiellalactone Analogs (SG-9 and SG-21)
Galiellalactone inhibits STAT1 in addition to STAT3, demonstrating measurable off-target effects [1]. In direct comparison, the optimized galiellalactone analogs SG-9 and SG-21 inhibited both constitutive and inducible STAT3 phosphorylation at tyrosine 705 more effectively than galiellalactone, while exhibiting no suppression of STAT1 or STAT5 phosphorylation, indicating superior STAT3 selectivity relative to the parent compound [2].
| Evidence Dimension | STAT3 vs. STAT1/STAT5 selectivity |
|---|---|
| Target Compound Data | Galiellalactone: Inhibits STAT3; also inhibits STAT1 and reduces proliferation of non-STAT3-driven LNCaP cells |
| Comparator Or Baseline | SG-9 and SG-21: Inhibit STAT3 Tyr705 phosphorylation; no suppression of STAT1 or STAT5 phosphorylation |
| Quantified Difference | Qualitative (binary): SG-9/SG-21 show no STAT1/STAT5 inhibition vs. galiellalactone shows measurable STAT1 inhibition |
| Conditions | Constitutive and inducible STAT phosphorylation assays; triple-negative breast cancer cell models |
Why This Matters
For procurement decisions requiring isoform-selective STAT3 inhibition with minimal STAT1/STAT5 cross-reactivity, galiellalactone may not be optimal—researchers should consider whether the native compound's broader profile or a more selective analog better serves the experimental objective.
- [1] Ether Analogues of Galiellalactone. U.S. Patent Application 20180155360, 2018. View Source
- [2] Novel galiellalactone analogues selectively suppress STAT3 activation and potently inhibit invasion and metastasis in triple-negative breast cancers. Thieme Connect, 2016. View Source
